molecular formula C9H6N2O3S B6143665 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 422277-16-5

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B6143665
CAS No.: 422277-16-5
M. Wt: 222.22 g/mol
InChI Key: FUSOIMWPMXIWLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves several methods. One common approach is the reaction of anthranilic acid derivatives . The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory agent . Additionally, it has applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid can be compared with other similar compounds, such as 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSOIMWPMXIWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179695
Record name 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422277-16-5
Record name 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422277-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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